molecular formula C24H15ClF3NO5 B284096 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B284096
M. Wt: 489.8 g/mol
InChI Key: QLGJIXYHPPYZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a chromenone core structure This compound is characterized by the presence of chlorophenoxy and trifluoromethylphenyl groups, which contribute to its unique chemical properties

Properties

Molecular Formula

C24H15ClF3NO5

Molecular Weight

489.8 g/mol

IUPAC Name

2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H15ClF3NO5/c25-17-6-2-4-8-19(17)34-21-12-33-20-11-14(9-10-15(20)23(21)31)32-13-22(30)29-18-7-3-1-5-16(18)24(26,27)28/h1-12H,13H2,(H,29,30)

InChI Key

QLGJIXYHPPYZDU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions using 2-chlorophenol and a suitable leaving group.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2-(trifluoromethyl)benzoyl chloride.

    Final Coupling Step: The final step involves coupling the intermediate products to form the desired compound using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced chromenone derivatives.

    Substitution: The chlorophenoxy and trifluoromethylphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors to influence cell signaling.

    Affecting Gene Expression: Altering the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-3’-(trifluoromethyl)acetanilide
  • 4-chloro-2-(trifluoromethyl)phenyl isocyanate
  • 2-(2-chlorophenoxy)-2’-(trifluoromethyl)acetanilide

Uniqueness

2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups and the chromenone core structure. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

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